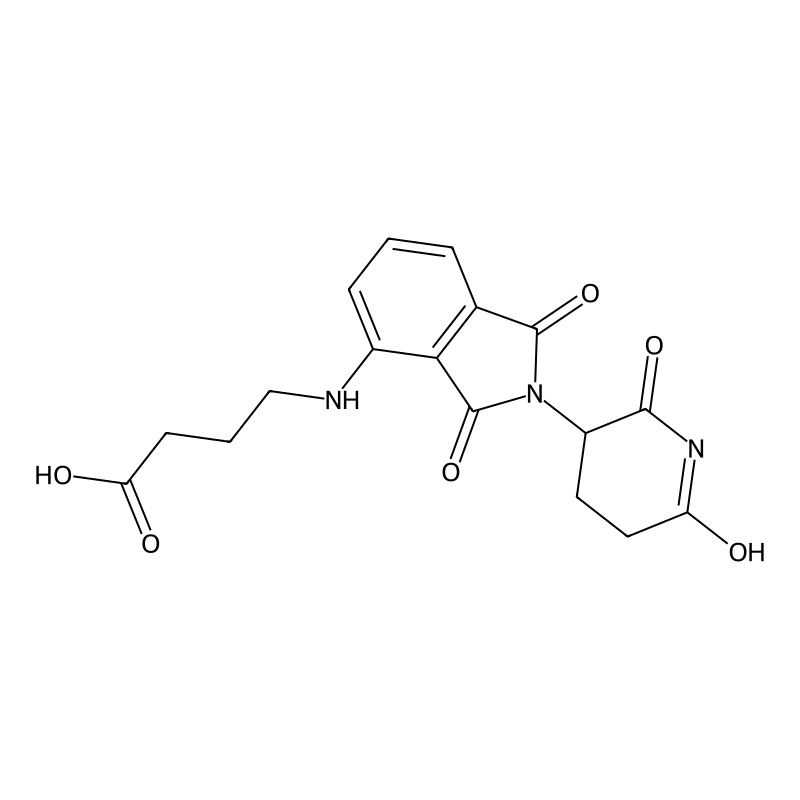

Pomalidomide 4'-alkylC3-acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Pomalidomide 4'-alkylC3-acid (CAS 2225940-47-4) is a premium degrader building block featuring a high-affinity cereblon (CRBN) E3 ligase ligand conjugated to a 3-carbon alkyl chain terminating in a reactive carboxylic acid. With a molecular weight of 359.33 g/mol, this intermediate is engineered for the rapid synthesis of proteolysis-targeting chimeras (PROTACs) via standard amide coupling to amine-bearing target ligands [1]. Unlike highly flexible or hydrophilic linkers, the C3 alkyl chain provides a precise, constrained spatial geometry that minimizes the entropic penalty during ternary complex formation [2]. For procurement teams and medicinal chemists, this compound represents a critical starting material for optimizing PROTAC cell permeability, controlling linker length at the angstrom level, and maximizing CRBN recruitment efficiency in hit-to-lead degradation campaigns.

Research Fit

Substituting Pomalidomide 4'-alkylC3-acid with generic alternatives—such as thalidomide-based linkers, longer alkyl chains (e.g., C4 or C5), or PEGylated variants—frequently leads to catastrophic failures in PROTAC efficacy. Thalidomide analogs lack the 4-amino group, resulting in a log-order drop in CRBN binding affinity and requiring higher, potentially toxic doses to achieve degradation [1]. Furthermore, replacing the C3 alkyl chain with a PEG2 or C4 linker alters both the topological polar surface area (TPSA) and the inter-ligand distance. Even a single carbon addition (C3 to C4) can shift the spatial orientation of the target protein relative to the E2 ubiquitin-conjugating enzyme, destroying positive cooperativity and inducing a premature 'hook effect' [2]. Consequently, procurement decisions must treat the C3 alkyl linker not as a generic spacer, but as a structurally critical, non-interchangeable vector for specific ternary complex geometries.

Substitution Risk

References

CRBN Recruitment Efficiency: Pomalidomide vs. Thalidomide Cores

The choice of the E3 ligase recruiting core fundamentally dictates the dosing requirements of the final PROTAC. The pomalidomide core in this compound exhibits a binding affinity (Kd) to CRBN of approximately 1-3 μM, whereas thalidomide-based linkers typically bind with a much weaker affinity of 10-30 μM [1]. This 10- to 30-fold difference ensures more efficient ubiquitination at lower intracellular concentrations.

| Evidence Dimension | CRBN Binding Affinity (Kd) |

| Target Compound Data | Kd ~ 1-3 μM (Pomalidomide core) |

| Comparator Or Baseline | Kd ~ 10-30 μM (Thalidomide core) |

| Quantified Difference | 10- to 30-fold higher binding affinity for the pomalidomide scaffold. |

| Conditions | In vitro CRBN binding assays (e.g., TR-FRET or SPR). |

Procuring the pomalidomide-based C3 acid ensures maximum E3 ligase saturation at lower concentrations, directly improving the potency of the final PROTAC and reducing off-target toxicity.

Ternary Complex Geometry: C3 vs. C4 Alkyl Linkers

Linker length is not arbitrary; it dictates the spatial relationship between the E3 ligase and the target protein. The C3 alkyl chain provides an extended length of ~3.8 - 4.5 Å, compared to the ~5.0 - 5.8 Å length of a C4 linker [1]. This shorter, more restricted geometry often yields higher positive cooperativity (α > 1) for targets with shallow binding pockets, preventing the entropic losses seen with longer, more flexible chains.

| Evidence Dimension | Inter-ligand extended distance and cooperativity |

| Target Compound Data | ~3.8 - 4.5 Å extended length |

| Comparator Or Baseline | ~5.0 - 5.8 Å extended length (C4 linker) |

| Quantified Difference | Shorter C3 linker restricts degrees of freedom, enhancing positive cooperativity for specific targets. |

| Conditions | X-ray crystallography and biochemical cooperativity assays of resulting PROTACs. |

Selecting the C3 linker over C4 is critical when targeting proteins that require tight, cooperative protein-protein interactions with CRBN to achieve successful ubiquitination.

Membrane Permeability Optimization: Alkyl vs. PEG Linkers

Because PROTACs are inherently large molecules (often >800 Da), managing polarity is essential for cellular uptake. The C3 alkyl linker adds 0 Ų to the linker's Topological Polar Surface Area (TPSA) beyond the necessary amide bonds, whereas a standard PEG2 linker adds ~18 Ų due to its ether oxygens [1]. This reduction in TPSA frequently translates to a 2- to 3-fold improvement in passive membrane permeability.

| Evidence Dimension | Topological Polar Surface Area (TPSA) contribution |

| Target Compound Data | Adds 0 Ų to linker TPSA |

| Comparator Or Baseline | Adds ~18 Ų (PEG2 linker) |

| Quantified Difference | Reduces overall PROTAC TPSA by ~18 Ų, improving passive permeability by 2- to 3-fold. |

| Conditions | PAMPA (Parallel Artificial Membrane Permeability Assay) and Caco-2 cell models. |

For buyers developing orally bioavailable or highly penetrant PROTACs, the C3 alkyl linker is vastly superior to PEGylated alternatives in maintaining favorable physicochemical properties.

Manufacturing Efficiency: Amide Coupling Yields

In parallel library synthesis, the processability of the linker is paramount. Pomalidomide-C3-acid typically demonstrates >85% conversion rates in standard HATU/DIPEA amide couplings. In contrast, PEGylated acids are prone to hygroscopicity and side reactions, often resulting in lower isolated yields (~60-75%) and requiring more complex purification steps [1].

| Evidence Dimension | Standard amide coupling conversion rate |

| Target Compound Data | >85% typical yield |

| Comparator Or Baseline | ~60-75% yield (Pomalidomide-PEG-acids) |

| Quantified Difference | >10-25% higher isolated yield during standard HATU/DIPEA coupling in DMF. |

| Conditions | Solution-phase PROTAC library synthesis. |

High and reproducible coupling yields make the C3-acid highly cost-effective and reliable for procuring large-scale parallel synthesis libraries.

Hit-to-Lead PROTAC Library Generation

Due to its high amide coupling efficiency (>85%) and stable alkyl structure, Pomalidomide-C3-acid is the ideal precursor for high-throughput parallel synthesis of PROTAC libraries. It allows medicinal chemists to rapidly screen target ligands without the yield variations commonly associated with hygroscopic PEG linkers [1].

Optimization of Poorly Permeable Degraders

When a lead PROTAC utilizing a PEG linker exhibits poor cellular efficacy due to low membrane penetrance, switching to the Pomalidomide-C3-acid is a standard optimization strategy. The elimination of ether oxygens reduces the Topological Polar Surface Area (TPSA), rescuing passive permeability and intracellular accumulation [2].

Targeting Shallow-Pocket Proteins Requiring High Cooperativity

For target proteins that do not naturally interact with CRBN, the shorter, more rigid C3 linker forces a closer proximity between the E3 ligase and the target than a C4 or C5 linker. This tight spatial constraint is critical for inducing the neo-protein-protein interactions (positive cooperativity) required for efficient ubiquitination[3].

Application Fit Matrix

References

- [1] Bricelj et al., 'Synthesis of PROTAC libraries: Challenges and Opportunities.' Organic Process Research & Development (2021).

- [2] Edmondson et al., 'Beyond Rule of 5: Physicochemical properties of PROTACs.' European Journal of Medicinal Chemistry, 187, 111929 (2020).

- [3] Cyrus et al., 'Impact of linker length on the activity of PROTACs.' Molecular BioSystems, 7(2), 359-364 (2011).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types